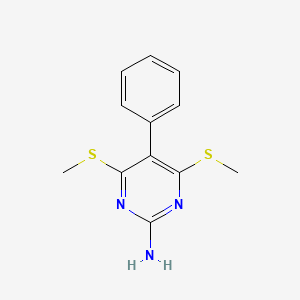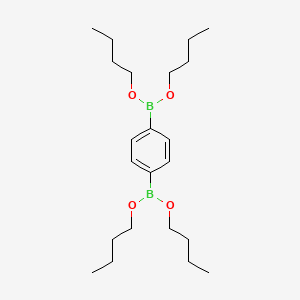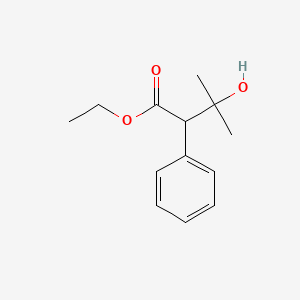
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride is a chemical compound that belongs to the class of alkylating agents These compounds are known for their ability to introduce alkyl groups into molecules, which can lead to various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride typically involves the reaction of 2-propynylamine with bis(2-chloroethyl)amine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of automated systems for mixing and monitoring the reaction conditions ensures consistency and efficiency in production. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce alkyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to alkylate DNA and disrupt cell division.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride involves the alkylation of nucleophilic sites in molecules. This can lead to the formation of covalent bonds with DNA, proteins, and other biomolecules, resulting in the disruption of their normal functions. The compound’s ability to alkylate DNA makes it a potential candidate for anticancer therapy, as it can interfere with cell division and induce cell death.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another alkylating agent with similar reactivity.
2-Propynylamine hydrochloride: A related compound with a similar structure but different reactivity.
N,N-Bis(2-chloroethyl)amine: A compound with similar alkylating properties.
Uniqueness
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride is unique due to its specific structure, which combines the reactivity of both 2-propynylamine and bis(2-chloroethyl)amine. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in various applications.
Properties
CAS No. |
923-83-1 |
|---|---|
Molecular Formula |
C7H12Cl3N |
Molecular Weight |
216.5 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11Cl2N.ClH/c1-2-5-10(6-3-8)7-4-9;/h1H,3-7H2;1H |
InChI Key |
KQLAUNQWBRAIPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
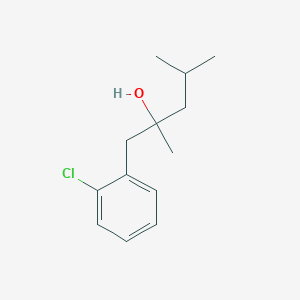
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)

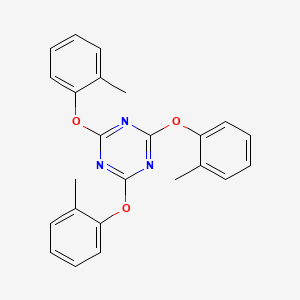
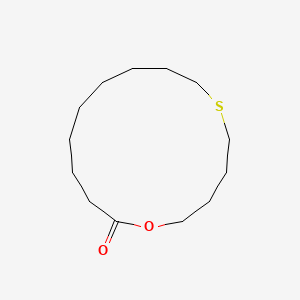
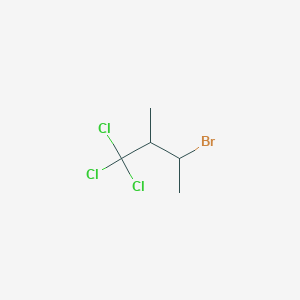
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
